![molecular formula C7H5BrCl2O3S B2645318 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride CAS No. 2241141-92-2](/img/structure/B2645318.png)
2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride
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Overview
Description
“2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride” is a chemical compound with the CAS Number: 2241141-92-2 . It has a molecular weight of 319.99 . The IUPAC name for this compound is 2-bromo-4-chloro-5-methoxybenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride” is 1S/C7H5BrCl2O3S/c1-13-6-3-7 (14 (10,11)12)4 (8)2-5 (6)9/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, chloro, methoxy, and sulfonyl chloride groups.Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.99 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the sources I retrieved.Scientific Research Applications
Environmental Presence and Origin
Bromochloromethoxybenzenes in the Marine Troposphere Research on bromochloromethoxybenzenes, which are structurally related to 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride, indicates that these compounds have a mixed biogenic and anthropogenic origin. The study found a typical pattern of these compounds in the marine troposphere of the Atlantic Ocean, suggesting environmental implications and the need for further investigation into their sources and impacts (Führer & Ballschmiter, 1998).
Photoreduction and Nucleophilic Aromatic Photosubstitution
Photoreduction of Bromonitrobenzene The photoreduction of 4-bromonitrobenzene, which shares a bromoaromatic structure with 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride, in the presence of hydronium and chloride ions, has been investigated. The study provides insights into the chemical processes involving bromoaromatic compounds under specific conditions, contributing to a broader understanding of their reactivity and potential transformations (Wubbels et al., 1988).
Cyclodextrin and Surfactant Interactions
Hydrolysis of Methoxybenzenesulfonyl Chloride The kinetics of the hydrolysis of 4-methoxybenzenesulfonyl chloride in mixed systems of surfactant and cyclodextrin have been explored. This research is significant for understanding the interactions between cyclodextrins, surfactants, and compounds like 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride, providing valuable information for applications in various industrial and scientific fields (García‐Río et al., 2007).
Advanced Oxidation Processes
Effects of Chloride Ion on Dye Degradation The presence of chloride ions can influence the degradation of dyes in advanced oxidation processes, as well as the formation of chlorinated aromatic compounds. This study sheds light on the dual effects of chloride ions and the formation of chlorinated byproducts, relevant to compounds like 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride in wastewater treatment scenarios (Yuan et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-chloro-5-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O3S/c1-13-6-3-7(14(10,11)12)4(8)2-5(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGBRUWDFDUOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride | |
CAS RN |
2241141-92-2 |
Source
|
Record name | 2-bromo-4-chloro-5-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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